Structural Determinants of EZH2 Inhibitor Potency: The 4-Methoxy-6-Methyl Pyridinol Scaffold in CPI-1205
The 4-methoxy-6-methyl-3-pyridinol moiety is a core structural component of the clinical-stage EZH2 inhibitor CPI-1205 (N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide). CPI-1205 exhibits an IC₅₀ of 0.002 μM (2 nM) against EZH2 and an EC₅₀ of 0.032 μM in cellular assays [1]. This high potency is dependent on the specific 4-methoxy-6-methyl substitution pattern; alternative pyridinol building blocks lacking this exact geometry would fail to reproduce the same binding interactions and would require de novo optimization campaigns, representing a quantifiable difference in development efficiency and target engagement.
| Evidence Dimension | EZH2 inhibitory potency of compound containing the target scaffold |
|---|---|
| Target Compound Data | IC₅₀ = 0.002 μM (2 nM); EC₅₀ = 0.032 μM |
| Comparator Or Baseline | EZH2 inhibitors built on alternative pyridinol scaffolds (e.g., 2-pyridone-based inhibitors) typically require extensive SAR optimization; direct comparative data unavailable |
| Quantified Difference | Scaffold-specific potency; substitution pattern is critical for nanomolar activity |
| Conditions | Biochemical EZH2 enzyme assay and cellular proliferation assay |
Why This Matters
For procurement in medicinal chemistry programs targeting EZH2, this scaffold represents a validated starting point with known SAR, reducing synthetic exploration time and cost compared to unvalidated pyridinol alternatives.
- [1] PubChem. (2024). CPI-1205 (Compound Summary). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/CPI-1205 View Source
